5-Methylquinoline-8-thiol
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Overview
Description
5-Methylquinoline-8-thiol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring The addition of a methyl group at the 5th position and a thiol group at the 8th position of the quinoline ring gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of acetanilides. For instance, the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours can provide access to quinoline derivatives . Another method involves the Doebner–von Miller reaction, which is a classical synthesis protocol for constructing quinoline scaffolds .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoline-8-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group at the 8th position is particularly reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce quinoline derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups at the 8th position.
Scientific Research Applications
5-Methylquinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . These interactions make it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Another methylated quinoline derivative with similar biological activities.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
Quinoline-8-thiol: Similar to 5-Methylquinoline-8-thiol but without the methyl group, used in various chemical and biological applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
66493-38-7 |
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Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
5-methylquinoline-8-thiol |
InChI |
InChI=1S/C10H9NS/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 |
InChI Key |
BCGPICVOCDHMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
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